molecular formula C27H29ClFNO4S B10949796 Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-{4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10949796
M. Wt: 518.0 g/mol
InChI Key: BAEQBQKLVWNLJH-UHFFFAOYSA-N
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Description

ETHYL 4-{4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is a synthetic compound known for its application as a herbicide. It is used to control broad-leaved weeds and grasses in various crops. The compound is selective with contact action, inhibiting the enzyme protoporphyrinogen oxidase (PPO), which leads to cell membrane disruption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated products, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

ETHYL 4-{4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is widely used in scientific research due to its herbicidal properties. It is utilized in:

    Chemistry: Studying the mechanisms of enzyme inhibition and the effects of herbicides on plant physiology.

    Biology: Investigating the impact of herbicides on various plant species and their ecosystems.

    Industry: Used in agricultural practices to control unwanted vegetation, improving crop yields and reducing competition for resources.

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic compound that causes cell membrane disruption and ultimately cell death in plants .

Comparison with Similar Compounds

ETHYL 4-{4-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-5-METHYL-2-THIENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE is unique due to its specific chemical structure and mode of action. Similar compounds include:

    Pyraflufen-ethyl: Another herbicide with a similar mode of action but different chemical structure.

    Flumioxazin: A herbicide that also inhibits PPO but has a different molecular framework.

    Oxyfluorfen: Another PPO inhibitor used in agriculture with distinct chemical properties.

These compounds share the common trait of inhibiting PPO but differ in their chemical structures, leading to variations in their efficacy, spectrum of activity, and environmental impact.

Properties

Molecular Formula

C27H29ClFNO4S

Molecular Weight

518.0 g/mol

IUPAC Name

ethyl 4-[4-[(2-chloro-4-fluorophenoxy)methyl]-5-methylthiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H29ClFNO4S/c1-6-33-26(32)23-14(2)30-19-11-27(4,5)12-20(31)24(19)25(23)22-9-16(15(3)35-22)13-34-21-8-7-17(29)10-18(21)28/h7-10,25,30H,6,11-13H2,1-5H3

InChI Key

BAEQBQKLVWNLJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(S3)C)COC4=C(C=C(C=C4)F)Cl)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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